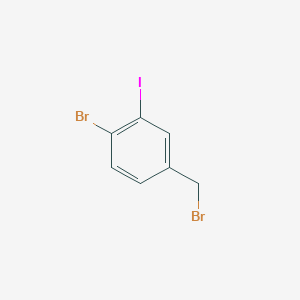
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate is a molecule that has been synthesized for its potential use in scientific research. This molecule has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate is not fully understood. However, it has been shown to interact with certain receptors in the brain, which may be responsible for its effects. It has also been shown to modulate the activity of certain enzymes, which may be involved in its physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate has been shown to have several interesting biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may be responsible for its effects on mood and behavior. It has also been shown to modulate the activity of certain enzymes, which may be involved in its effects on metabolism and energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate has several advantages for lab experiments. It is a relatively simple molecule to synthesize, and it can be produced in high yields and purity. It also has interesting biochemical and physiological effects, which make it a promising candidate for further investigation. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects. It also has limited solubility in certain solvents, which may make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate. One direction is to further investigate its mechanism of action, in order to better understand how it interacts with receptors and enzymes in the brain. Another direction is to explore its potential as a tool compound in drug discovery, in order to identify new drugs that target similar receptors and enzymes. Additionally, research could be done to investigate its effects on metabolism and energy balance, in order to better understand its potential as a therapeutic agent for metabolic disorders. Finally, future research could explore modifications to the molecule, in order to improve its solubility and other properties for lab experiments.
Méthodes De Synthèse
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate can be synthesized using a multistep process. The first step involves the protection of the carboxylic acid group using tert-butyl dimethylsilyl chloride. The second step involves the conversion of the protected carboxylic acid to the corresponding acid chloride using thionyl chloride. The third step involves the addition of the amine group using L-alanine tert-butyl ester hydrochloride. The final step involves the deprotection of the tert-butyl group using trifluoroacetic acid. This synthesis method has been optimized to produce tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate in high yields and purity.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate)-2-amino-3-fluorobutanoate has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have interesting biochemical and physiological effects, which make it a potential candidate for the development of new drugs. It can also be used as a tool compound to better understand the mechanism of action of certain drugs.
Propriétés
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6H,10H2,1-4H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWCHNKDRWHFN-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC(C)(C)C)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,3R)-2-amino-3-fluorobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

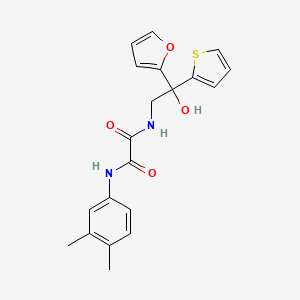
![Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2826464.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)

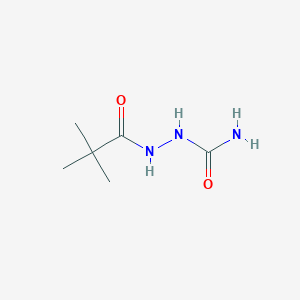
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2826471.png)
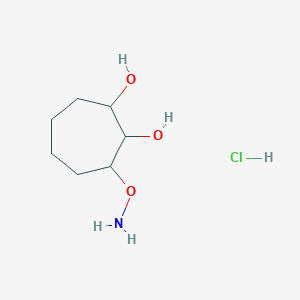
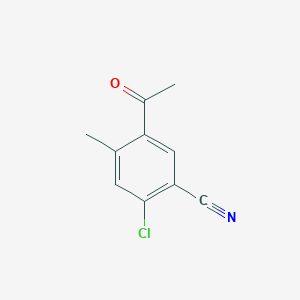


![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2826483.png)
